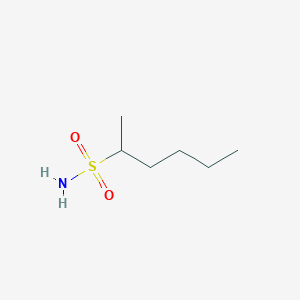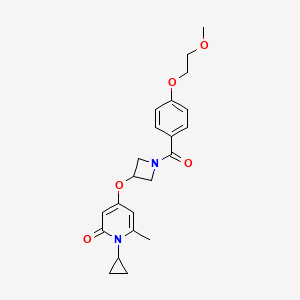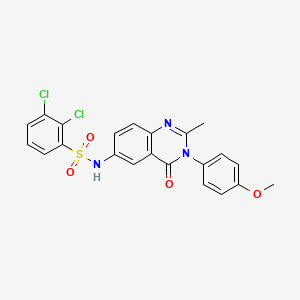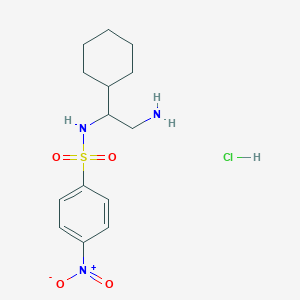
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BCTC, is a potent and selective transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist. TRPM8 is a cold-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes.
作用機序
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea acts as a competitive antagonist of TRPM8, binding to the channel pore and preventing the influx of calcium ions upon cold stimulation. This inhibition of TRPM8 activity leads to a decrease in cold sensation and may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and pathway being studied. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated calcium influx in sensory neurons, leading to a decrease in cold sensation. In prostate cancer cells, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit cell proliferation and migration, possibly through downstream effects on intracellular signaling pathways. In the bladder, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to reduce bladder overactivity and improve voiding function.
実験室実験の利点と制限
One advantage of using 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in scientific research is its high potency and selectivity for TRPM8, which allows for specific targeting of this ion channel in various tissues. However, one limitation is that 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may have off-target effects on other ion channels or signaling pathways, which could complicate interpretation of experimental results.
将来の方向性
There are numerous future directions for research involving 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and TRPM8. For example, further investigation is needed to fully understand the role of TRPM8 in various physiological and pathological processes, including pain sensation, cancer cell proliferation and migration, and bladder function. Additionally, the development of more potent and selective TRPM8 antagonists could have potential therapeutic applications in the treatment of various diseases and conditions.
合成法
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be synthesized by reacting 4-bromophenyl isocyanate with 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea.
科学的研究の応用
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been used in numerous scientific studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated cold sensation in sensory neurons, which may have implications for the treatment of cold-induced pain and hypersensitivity. 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been used to investigate the role of TRPM8 in prostate cancer cell proliferation and migration, as well as in bladder function and overactivity.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-2-8-16(9-3-12)22-11-15(10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUOZLDXOPWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)


![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)



![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)